1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol
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Overview
Description
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol is a chemical compound with a unique structure that combines a cyclohexane ring with an oxathiolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol typically involves multiple steps. One common method includes the NaOH-mediated aldol condensation, followed by ethylene glycol protection of the ketone group in the presence of HC(OEt)3 and concentrated HCl. The saturation of the C=C bond and the benzene ring is achieved using an Al-Ni alloy in aqueous KOH. Finally, the intermediate cyclohexanol is oxidized with aqueous NaClO/TEMPO/KBr .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaClO/TEMPO/KBr.
Reduction: Reduction reactions can be performed using Al-Ni alloy in aqueous KOH.
Common Reagents and Conditions:
Oxidation: NaClO/TEMPO/KBr
Reduction: Al-Ni alloy in aqueous KOH
Substitution: Specific reagents and conditions vary depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the compound, while reduction can lead to fully saturated products.
Scientific Research Applications
1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The oxathiolane moiety is known to interact with various enzymes, potentially inhibiting or modifying their activity. The cyclohexane ring provides structural stability, allowing the compound to fit into enzyme active sites effectively .
Comparison with Similar Compounds
Cyclohexanol: A simpler compound with a similar cyclohexane ring but lacking the oxathiolane moiety.
Oxathiolane derivatives: Compounds with similar oxathiolane structures but different substituents on the cyclohexane ring.
Uniqueness: 1-(2,2-Dioxooxathiolan-3-yl)cyclohexan-1-ol is unique due to the combination of the cyclohexane ring and the oxathiolane moiety. This structure provides a balance of stability and reactivity, making it suitable for various applications in research and industry .
Properties
CAS No. |
75732-49-9 |
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Molecular Formula |
C9H16O4S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
1-(2,2-dioxooxathiolan-3-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C9H16O4S/c10-9(5-2-1-3-6-9)8-4-7-13-14(8,11)12/h8,10H,1-7H2 |
InChI Key |
MSGZWBOOLZIWGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCOS2(=O)=O)O |
Origin of Product |
United States |
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